molecular formula C9H7F2NO B12301046 3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile

3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile

Cat. No.: B12301046
M. Wt: 183.15 g/mol
InChI Key: GMPGCKZFJKZIDO-UHFFFAOYSA-N
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Description

3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile is an organic compound with the molecular formula C9H7F2NO It is characterized by the presence of a benzonitrile group substituted with a 1,1-difluoro-2-hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile typically involves the reaction of benzonitrile with a difluoroalkylating agent under controlled conditions. One common method includes the use of difluoroacetaldehyde as the difluoroalkylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic addition to the benzonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The difluoroalkyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(1,1-difluoro-2-oxoethyl)benzonitrile.

    Reduction: Formation of 3-(1,1-difluoro-2-hydroxyethyl)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. The difluoroalkyl group can influence the compound’s reactivity and stability, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-Difluoroethyl)benzonitrile
  • 3-(1,1-Difluoro-2-methoxyethyl)benzonitrile
  • 3-(1,1-Difluoro-2-chloroethyl)benzonitrile

Uniqueness

3-(1,1-Difluoro-2-hydroxyethyl)benzonitrile is unique due to the presence of both a hydroxyl group and a difluoroalkyl group. This combination imparts distinct chemical properties, such as increased polarity and reactivity, which are not observed in similar compounds lacking these functional groups.

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

3-(1,1-difluoro-2-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H7F2NO/c10-9(11,6-13)8-3-1-2-7(4-8)5-12/h1-4,13H,6H2

InChI Key

GMPGCKZFJKZIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(CO)(F)F)C#N

Origin of Product

United States

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